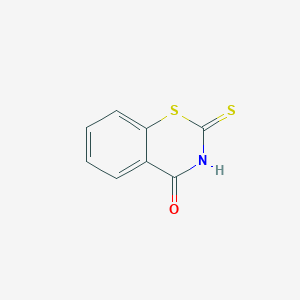

2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one

描述

2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one is a heterocyclic compound that belongs to the benzothiazine family. It is characterized by the presence of a thioxo group (C=S) and a dihydrobenzothiazine ring structure. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one typically involves the reaction of anthranilic acid derivatives with carbon disulfide (CS₂) and other reagents. One common method includes the use of isatoic anhydride and carbon disulfide under specific conditions . The reaction mechanism involves the formation of thiourea intermediates, which undergo cyclization to form the benzothiazine ring.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for large-scale production.

化学反应分析

Types of Reactions: 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted benzothiazine derivatives depending on the reagents used.

科学研究应用

Antimicrobial and Anticancer Properties

Research has highlighted the potential of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one as an antimicrobial and anticancer agent. Studies indicate that derivatives of this compound exhibit significant activity against various cancer cell lines by inhibiting cell proliferation in a concentration-dependent manner. The thioxo group enhances its interaction with biological targets, making it a candidate for drug development aimed at treating cancer and infectious diseases .

Drug Development

The compound is being explored for its role in developing new drugs targeting specific disease pathways. For instance, research has focused on synthesizing derivatives that can selectively interact with receptors involved in inflammation and pain management. One study demonstrated that certain derivatives could activate the type 2 cannabinoid receptor without causing psychotropic effects, suggesting therapeutic potential for chronic pain conditions .

Functional Materials

Due to its unique chemical structure, this compound is also being investigated for applications in creating functional materials. Its properties may be harnessed in the development of novel coatings or polymers with enhanced stability and reactivity .

Interaction with Biological Macromolecules

Studies have been conducted to understand how this compound interacts with biological macromolecules such as enzymes and receptors. Techniques like molecular docking and spectroscopy have been employed to elucidate these interactions. Results indicate that the compound may effectively inhibit specific enzymes involved in disease pathways .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2-Dihydro-2-thioxo-4H-3,1-benzothiazin-4-one | Similar thioxo group | Different ring structure affecting reactivity |

| 2-Thioxo-6-nitro-2,3-dihydro-4H-1,3-benzothiazin-4-one | Nitro substituent enhances activity | Increased potency against certain cancer types |

| 1-(4-Oxo)-3,4-dihydrobenzo[e][1,3]thiazin | Contains an oxo group | Distinct reactivity due to oxo versus thioxo |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several derivatives of this compound against human breast cancer cell lines. The findings revealed that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity published in Pharmaceutical Biology, researchers assessed the efficacy of this compound against various bacterial strains. Results indicated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

作用机制

The mechanism of action of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one involves its interaction with biological targets through hydrogen bonding and π–π interactions. The thioxo group and the benzothiazine ring can engage in these interactions, affecting the activity of enzymes and receptors. This compound has been shown to inhibit certain enzymes and act as an antagonist to specific receptors, thereby modulating biological pathways .

相似化合物的比较

- 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one

- 4H-3,1-Benzothiazin-4-ones

- 4H-3,1-Benzoxazin-4-ones

Comparison: 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one is unique due to the presence of the thioxo group and its specific ring structure. Compared to 4H-3,1-benzothiazin-4-ones, it has a sulfur atom instead of an oxygen atom, which can influence its chemical reactivity and biological activity. The presence of the thioxo group also differentiates it from 4H-3,1-benzoxazin-4-ones, which contain an oxygen atom in the ring .

生物活性

2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one (CBT) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on various research findings.

Chemical Structure and Synthesis

This compound is characterized by a fused benzene ring system containing sulfur and nitrogen atoms. Its molecular formula is , and it features a thioxo group (C=S) attached to the benzothiazine ring structure. The synthesis of CBT typically involves the reaction of anthranilic acid with thiourea or carbon disulfide under specific conditions, leading to the formation of this compound through cyclization processes.

Antimicrobial Properties

CBT exhibits significant antimicrobial activity against various pathogens. Research indicates that derivatives of benzothiazine compounds can inhibit the growth of bacteria and fungi, demonstrating potential as antimicrobial agents. For instance, certain analogs have shown effective inhibition against strains such as Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) in the low micromolar range .

Anticancer Activity

CBT has been investigated for its cytotoxic effects on cancer cell lines. Notably, it has demonstrated inhibitory activity against human liver (HepG2) and breast (MCF-7) cancer cells, with IC50 values of 9.8 µM and 7.1 µM, respectively. This suggests that CBT may interfere with cellular processes critical for cancer cell survival and proliferation.

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly targeting serine proteases like human leukocyte elastase. The presence of the sulfur atom in its structure allows CBT to form covalent bonds with active sites of enzymes, leading to their inhibition. Such interactions highlight its potential therapeutic applications in diseases where these enzymes play a pivotal role.

Case Studies and Research Findings

Several studies have documented the biological activities of CBT and its derivatives:

- Antimicrobial Study : A study assessing various thiazine derivatives found that CBT analogs exhibited potent antifungal activity against Aspergillus niger and Candida albicans, with IC50 values indicating effective growth inhibition at concentrations as low as 10 µg/mL .

- Anticancer Research : In vitro studies have shown that CBT can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This was evidenced by increased levels of reactive oxygen species (ROS) in treated cells compared to controls .

- Enzyme Interaction Studies : Molecular docking studies revealed that CBT binds effectively to the active sites of target enzymes, supporting its role as a potential lead compound for drug development aimed at conditions like cancer and inflammatory diseases .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Thioxo group; benzothiazine ring | Antimicrobial, anticancer, enzyme inhibition |

| 4H-3,1-Benzothiazin-4-one | Sulfur atom in ring | Antimicrobial; lower cytotoxicity against cancer cells |

| 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one | Different heterocyclic structure | Anticancer; effective against resistant strains |

属性

IUPAC Name |

2-sulfanylidene-1,3-benzothiazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS2/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKPPPPATKQSBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354926 | |

| Record name | 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56022-26-5 | |

| Record name | 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。